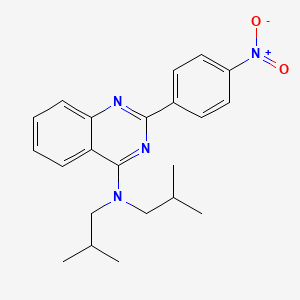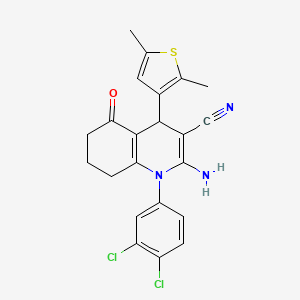
N,N-bis(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine: is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazoline core substituted with a nitrophenyl group and two isobutyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 2-aminobenzonitrile and 4-nitrobenzaldehyde.
Formation of Quinazoline Core: The initial step involves the cyclization of 2-aminobenzonitrile with 4-nitrobenzaldehyde under acidic or basic conditions to form the quinazoline core.
Alkylation: The quinazoline core is then subjected to alkylation using 2-methylpropyl halides in the presence of a base such as potassium carbonate or sodium hydride to introduce the isobutyl groups.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, often leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The quinazoline core can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products:
Oxidation: Nitroso derivatives, nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as an anticancer agent.
- Investigated for its antimicrobial properties.
Industry:
- Used in the development of new materials with specific properties.
- Studied for its potential applications in organic electronics.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets. The nitrophenyl group can participate in π-π stacking interactions, while the quinazoline core can interact with various enzymes and receptors. The isobutyl groups may enhance the compound’s lipophilicity, aiding in membrane permeability.
Comparaison Avec Des Composés Similaires
2-(4-nitrophenyl)quinazolin-4-amine: Lacks the isobutyl groups, potentially less lipophilic.
N,N-dimethyl-2-(4-nitrophenyl)quinazolin-4-amine: Contains methyl groups instead of isobutyl groups, affecting its reactivity and interactions.
Uniqueness:
- The presence of isobutyl groups in N,N-bis(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine enhances its lipophilicity and potentially its biological activity.
- The combination of the nitrophenyl group and the quinazoline core provides a unique scaffold for drug development and other applications.
Propriétés
Formule moléculaire |
C22H26N4O2 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
N,N-bis(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C22H26N4O2/c1-15(2)13-25(14-16(3)4)22-19-7-5-6-8-20(19)23-21(24-22)17-9-11-18(12-10-17)26(27)28/h5-12,15-16H,13-14H2,1-4H3 |
Clé InChI |
IGJQNZVMFLIFAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC(C)C)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11633462.png)
![3-[Hydroxy(diphenyl)methyl]-1-(propan-2-yl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11633470.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633471.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11633478.png)
![8-[(4-Bromophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11633484.png)
![ethyl 2-{2-(3-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633486.png)
![methyl 4-(5-{(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11633498.png)

![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11633509.png)
![2-cyclopropyl-N'-[(E)-(2-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11633514.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11633518.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B11633526.png)
![N'-{[(2-fluorophenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B11633529.png)
